Home > Products > Screening Compounds P117837 > Argenine vasopressin
Argenine vasopressin -

Argenine vasopressin

Catalog Number: EVT-10978765
CAS Number:
Molecular Formula: C46H65N15O12S2
Molecular Weight: 1084.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Arginine vasopressin can be synthesized through several methods, primarily involving solid-phase peptide synthesis techniques. This approach allows for the construction of peptides by sequentially adding amino acids to a growing chain attached to an inert resin. For instance, modifications have been made to create analogs of arginine vasopressin with altered biological activity by substituting specific amino acids, such as replacing proline with 4-hydroxyproline at position seven .

The synthesis process typically involves:

  • Preparation of resin: The resin is functionalized with a linker that allows for the attachment of the first amino acid.
  • Coupling reactions: Each amino acid is added through coupling reactions facilitated by activating agents.
  • Cleavage and purification: After synthesis, the peptide is cleaved from the resin and purified using techniques like high-performance liquid chromatography.

These methods enable researchers to produce both natural and modified forms of arginine vasopressin for various experimental applications.

Molecular Structure Analysis

The molecular structure of arginine vasopressin consists of nine amino acids arranged in a cyclic configuration. Its sequence is:

Cys Tyr Phe Gln Asn Cys Pro Arg Gly\text{Cys Tyr Phe Gln Asn Cys Pro Arg Gly}

The cyclic nature arises from a disulfide bond between two cysteine residues, which stabilizes the structure. The molecular formula of arginine vasopressin is C46H65N13O12S2C_{46}H_{65}N_{13}O_{12}S_{2}, with a molecular weight of approximately 1084.2 g/mol .

Structural Data

  • Molecular Weight: 1084.2 g/mol
  • Amino Acid Composition: 9 residues
  • Disulfide Bond: Between cysteine residues at positions 1 and 6
Chemical Reactions Analysis

Arginine vasopressin participates in several biochemical reactions within the body. Its primary reaction involves binding to specific receptors (V1a, V1b, and V2) on target cells, leading to various physiological responses:

  • V2 Receptor Activation: In renal collecting ducts, binding of arginine vasopressin to V2 receptors stimulates adenylate cyclase activity, increasing cyclic adenosine monophosphate levels. This process enhances water reabsorption by promoting aquaporin channels' insertion into cell membranes.
  • V1 Receptor Activation: In vascular smooth muscle cells, activation of V1 receptors leads to vasoconstriction through increased intracellular calcium levels.

These receptor-mediated actions illustrate how arginine vasopressin regulates both fluid balance and vascular tone .

Mechanism of Action

The mechanism of action of arginine vasopressin primarily involves its interaction with specific receptors located on target tissues:

  1. Binding: Arginine vasopressin binds to V2 receptors in renal cells.
  2. Signal Transduction: This binding activates Gs proteins, leading to increased levels of cyclic adenosine monophosphate.
  3. Physiological Effect: Elevated cyclic adenosine monophosphate promotes aquaporin channel translocation to the cell membrane, enhancing water reabsorption from urine back into circulation.

In vascular tissues, arginine vasopressin binds to V1 receptors, which triggers phospholipase C activation and increases intracellular calcium levels, resulting in smooth muscle contraction and increased blood pressure .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White powder (when synthesized)
  • Solubility: Soluble in water; insoluble in organic solvents
  • Stability: Sensitive to light and heat; should be stored at low temperatures

Chemical Properties

  • pKa Values: Reflects ionization states; typically between 7-9 for amine groups
  • Melting Point: Not specifically defined due to its peptide nature but generally decomposes rather than melting.

Relevant data indicates that arginine vasopressin exhibits stability under physiological pH but may degrade under extreme conditions (high temperature or prolonged exposure to light) .

Applications

Arginine vasopressin has several scientific applications:

  • Clinical Diagnostics: Measurement of plasma levels aids in diagnosing conditions like central diabetes insipidus.
  • Pharmacology: Used as a therapeutic agent in managing diabetes insipidus and certain types of shock (e.g., septic shock).
  • Research Tool: Investigated for its role in various physiological processes, including fluid balance and cardiovascular function.

Research continues into its analogs for potential therapeutic benefits beyond traditional uses, including effects on social behavior and stress response mechanisms .

Molecular Biology of Arginine Vasopressin Biosynthesis and Processing

Gene Structure and Transcriptional Regulation of the Arginine Vasopressin-Neurophysin II Precursor

The arginine vasopressin (AVP) gene, located on chromosome 20p13 in humans, encodes a preprohormone precursor that undergoes proteolytic cleavage to yield bioactive arginine vasopressin, neurophysin II, and copeptin [4]. This gene spans approximately 1.85 kilobases and comprises three exons separated by two intronic sequences. Exon A encodes the signal peptide, the arginine vasopressin nonapeptide, and the amino-terminus of neurophysin II. Exon B encodes the conserved central domain of neurophysin II, while exon C encodes the carboxy-terminus of neurophysin II and the glycoprotein copeptin [4]. The evolutionary conservation of this tripartite structure is remarkable, with homologous organization observed across diverse species including chimpanzees, Rhesus monkeys, dogs, cows, mice, rats, chickens, zebrafish, and frogs [4].

Transcriptional regulation of the arginine vasopressin gene occurs through a sophisticated interplay of cis-acting elements and trans-acting factors within the promoter region. The proximal promoter contains an E-box element (CACGTG) positioned approximately 150 base pairs upstream of the transcription start site, which serves as the critical binding site for the core circadian transcription factors CLOCK and BMAL1 [4] [8]. This molecular interaction establishes the intrinsic circadian rhythmicity of arginine vasopressin messenger RNA expression in the suprachiasmatic nucleus, with peak transcript levels occurring during the subjective day and trough levels at night. Genetic ablation studies (Bmal1-/- and Clock-/-) confirm the essential nature of this E-box element, as knockout models exhibit complete loss of rhythmic arginine vasopressin gene expression [4] [14].

Adjacent to the E-box, a cyclic adenosine monophosphate (cAMP) response element (CRE) serves as the binding site for the cAMP response element-binding protein. The CRE-cAMP response element-binding protein axis becomes activated through cAMP-dependent Ras signaling pathways, culminating in mitogen-activated protein kinase-mediated phosphorylation of cAMP response element-binding protein [4] [8]. Daily oscillations in cAMP response element-binding protein phosphorylation patterns contribute to the fine-tuning of circadian arginine vasopressin transcription. Furthermore, epigenetic regulation through PAX2 and Pax transcription interacting protein recruits histone methyltransferase complexes to the arginine vasopressin promoter, establishing transcriptionally permissive chromatin marks including histone H3 lysine 4 trimethylation [8]. This epigenetic mechanism ensures tissue-specific expression in renal collecting duct cells, where PAX2 enrichment at the promoter facilitates arginine vasopressin receptor 2 expression essential for renal water homeostasis.

Table 1: Key Transcriptional Regulators of the Arginine Vasopressin Gene

Regulatory ElementBinding FactorFunctional SignificanceConsequence of Disruption
E-box (CACGTG)CLOCK/BMAL1 heterodimerCircadian rhythmicityLoss of transcriptional oscillations
cAMP response elementPhosphorylated cAMP response element-binding proteinStress-responsive transcriptionImpaired osmotic regulation
PAX2 binding sitesPAX2/PTIP complexTissue-specific expressionReduced renal arginine vasopressin receptor 2 expression
Unidentified elementsGlucocorticoid receptorNegative feedback regulationDysregulated hypothalamic-pituitary-adrenal axis

Post-Translational Modification Mechanisms in Arginine Vasopressin Maturation

The arginine vasopressin precursor undergoes an intricate series of post-translational modifications within the endoplasmic reticulum and Golgi apparatus to achieve biological activity. Following ribosomal synthesis, the 145-amino acid preproarginine vasopressin enters the endoplasmic reticulum lumen where signal peptidase cleaves the 19-residue signal peptide, generating proarginine vasopressin (also termed provasopressin) [1] [3]. This intermediate comprises, in sequential order: arginine vasopressin (9 amino acids), neurophysin II (93-95 amino acids), and copeptin (39 amino acids). The tertiary structure of proarginine vasopressin is stabilized by disulfide bond formation between conserved cysteine residues, a process catalyzed by protein disulfide isomerase [3] [6]. Molecular chaperones, particularly binding immunoglobulin protein (BiP), facilitate proper folding while preventing premature oligomerization.

The critical proteolytic processing initiates within the trans-Golgi network where prohormone convertase enzymes recognize dibasic cleavage sites. Specifically, prohormone convertase 1/3 cleaves at the arginine vasopressin-neurophysin II junction (Lys-Arg site), while prohormone convertase 2 processes the neurophysin II-copeptin boundary (Gly-Lys-Arg sequence) [6]. Following endoproteolytic cleavage, carboxypeptidase E removes C-terminal basic residues to yield mature peptides. The final maturation step involves C-terminal amidation of arginine vasopressin by peptidylglycine α-amidating monooxygenase, which is essential for receptor binding affinity and biological potency [1] [6].

N-linked glycosylation occurs exclusively on copeptin at Asn-Pro-Thr motifs, generating glycoforms that facilitate proper sorting into regulated secretory granules [6]. Familial neurohypophyseal diabetes insipidus mutations, such as Gly17Val and Gly14Arg substitutions in the neurophysin II domain, disrupt this processing cascade by causing misfolding and endoplasmic reticulum retention of the mutant precursor [3]. Experimental expression of Gly17Val and Gly14Arg mutants in Neuro-2a cells demonstrated complete endoplasmic reticulum retention, failure to enter secretory granules, and absence of stimulated secretion. These mutants additionally trigger endoplasmic reticulum stress responses, evidenced by elevated binding immunoglobulin protein expression, caspase-12 activation, and C/EBP homologous protein upregulation—molecular hallmarks of unfolded protein response activation [3].

Table 2: Key Post-Translational Modifications in Arginine Vasopressin Maturation

Modification TypeEnzyme(s) InvolvedSite/LocationFunctional Consequence
Signal peptide cleavageSignal peptidaseN-terminal leader sequenceEntry into secretory pathway
Disulfide bond formationProtein disulfide isomeraseCysteine residues in neurophysin IIStructural stabilization of precursor
Endoproteolytic cleavageProhormone convertase 1/3, Prohormone convertase 2Lys-Arg, Gly-Lys-Arg sitesLiberation of bioactive domains
C-terminal amidationPeptidylglycine α-amidating monooxygenaseC-terminus of arginine vasopressinEnhanced receptor binding affinity
N-linked glycosylationOligosaccharyltransferaseAsn residues on copeptinSorting into regulated secretory pathway

Intracellular Trafficking and Secretory Granule Dynamics

Following successful folding and processing, proarginine vasopressin is sorted into immature secretory granules at the trans-Golgi network through a cholesterol-dependent mechanism involving membrane curvature and dynamin-2-mediated scission [6]. This sorting process exploits aggregation-prone properties of the processed peptides under the acidic and high-calcium conditions of the trans-Golgi network lumen. Immature secretory granules undergo a maturation process during microtubule-dependent transport toward the plasma membrane, involving homotypic fusion that increases granule size and density. This fusion requires soluble N-ethylmaleimide-sensitive factor attachment protein receptors, including syntaxin 6, synaptotagmin IV, N-ethylmaleimide-sensitive factor, and α-soluble N-ethylmaleimide-sensitive factor attachment protein [6].

During maturation, vacuolar-type H⁺-ATPases acidify the granule interior (pH ~5.5), facilitating further peptide concentration and activation of processing enzymes including prohormone convertases and carboxypeptidase E [6]. Simultaneously, selective removal of non-granule resident proteins occurs via clathrin-coated vesicles budding from immature secretory granules. These vesicles retrieve proteins such as carboxypeptidase D, sortilin, mannose-6-phosphate receptors, furin, synaptotagmin IV, and vesicle-associated membrane protein 4 for retrograde transport to the trans-Golgi network [6]. This retrieval process maintains the proteomic specificity of mature secretory granules while recycling processing enzymes.

In magnocellular neurons of the hypothalamus, mature secretory granules containing arginine vasopressin are transported along axons via microtubule-based motors (kinesin and dynein) to nerve terminals in the posterior pituitary, where they await regulated exocytosis [1] [6]. The retromer complex, particularly its association with melanoma antigen protein L2, regulates retrograde transport and is essential for maintaining secretory granule homeostasis in hypothalamic neurons [6]. Upon osmotic stimulation (increased plasma osmolality) or hemodynamic challenges (decreased blood volume), calcium influx triggers soluble N-ethylmaleimide-sensitive factor attachment protein receptor-mediated fusion with the plasma membrane. The vesicle-associated membrane protein (v-soluble N-ethylmaleimide-sensitive factor attachment protein receptor) on secretory granules interacts with target-soluble N-ethylmaleimide-sensitive factor attachment protein receptors syntaxin 1 and synaptosomal-associated protein 25 on the plasma membrane, leading to exocytotic release of arginine vasopressin into the bloodstream [6].

Pathogenic mutations causing familial neurohypophyseal diabetes insipidus disrupt this trafficking pathway through endoplasmic reticulum retention, as demonstrated by the perinuclear accumulation of Gly17Val and Gly14Arg mutants in Neuro-2a cells, which also co-retain wild-type provasopressin through heterodimer formation [3]. Similarly, autosomal recessive nephrogenic diabetes insipidus mutations in aquaporin-2 (e.g., arginine 187 cysteine) cause endoplasmic reticulum retention of misfolded monomers that cannot oligomerize or reach the apical membrane of collecting duct principal cells [5].

Table 3: Maturation Stages of Arginine Vasopressin-Containing Secretory Granules

Maturation StageKey EventsRegulatory MechanismsProtein Composition Changes
Budding at trans-Golgi networkMembrane deformation, dynamin-2 scissionCholesterol-dependent curvatureProhormone convertases, carboxypeptidase E, immature secretogranin content
Immature secretory granuleHomotypic fusion, acidificationSoluble N-ethylmaleimide-sensitive factor attachment protein receptors (syntaxin 6, synaptotagmin IV)Vacuolar-type H⁺-ATPases, prohormone convertases activated
Granule maturationClathrin-coated vesicle buddingRetrograde transport machinery (retromer complex)Removal of carboxypeptidase D, mannose-6-phosphate receptors, sortilin
Axonal transportMicrotubule-based movementKinesin/dynein motor proteinsAssociation with neuronal cytoskeleton
Mature secretory granule storageDocking at release sitesF-actin anchoringRab GTPases, synaptotagmin calcium sensors
Regulated exocytosisCalcium-triggered fusionSoluble N-ethylmaleimide-sensitive factor attachment protein receptor complex assemblyVesicle-associated membrane protein-syntaxin 1-synaptosomal-associated protein 25 interactions

Properties

Product Name

Argenine vasopressin

IUPAC Name

(2R)-1-[(4R,7S,10R,13S,16R,19S)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

Molecular Formula

C46H65N15O12S2

Molecular Weight

1084.2 g/mol

InChI

InChI=1S/C46H65N15O12S2/c47-27-22-74-75-23-33(45(73)61-17-5-9-34(61)44(72)56-28(8-4-16-53-46(51)52)39(67)54-21-37(50)65)60-43(71)32(20-36(49)64)59-40(68)29(14-15-35(48)63)55-41(69)31(18-24-6-2-1-3-7-24)58-42(70)30(57-38(27)66)19-25-10-12-26(62)13-11-25/h1-3,6-7,10-13,27-34,62H,4-5,8-9,14-23,47H2,(H2,48,63)(H2,49,64)(H2,50,65)(H,54,67)(H,55,69)(H,56,72)(H,57,66)(H,58,70)(H,59,68)(H,60,71)(H4,51,52,53)/t27-,28+,29-,30-,31+,32+,33+,34-/m1/s1

InChI Key

KBZOIRJILGZLEJ-BOXDWKHASA-N

Canonical SMILES

C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N

Isomeric SMILES

C1C[C@@H](N(C1)C(=O)[C@@H]2CSSC[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.